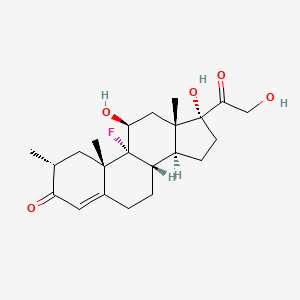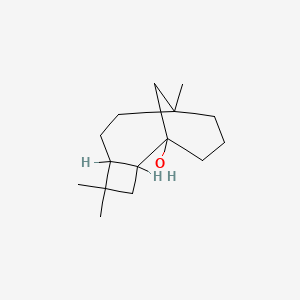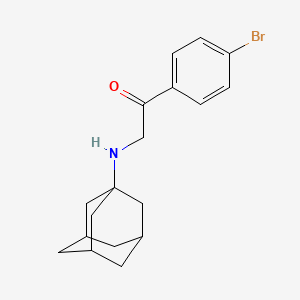![molecular formula C41H43ClFeN7O3 B1206466 iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride CAS No. 72177-42-5](/img/structure/B1206466.png)
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride is a complex compound where protohaem, a type of heme, is bonded to a metal ion through chelation. Chelation involves the formation of multiple coordinate bonds between a single central metal atom and a polydentate ligand. Protohaem is an essential component of hemoglobin and other heme proteins, playing a crucial role in oxygen transport and various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride can be synthesized by reacting protohaem with metal salts under controlled conditions. The process typically involves dissolving protohaem in a suitable solvent and adding a metal salt solution. The reaction is carried out under specific pH and temperature conditions to ensure the formation of the chelated complex. Common metals used for chelation include iron, zinc, and copper.
Industrial Production Methods
Industrial production of chelated protohaem involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. The chelated product is then purified using techniques like crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride undergoes several types of chemical reactions, including:
Oxidation: The metal center in chelated protohaem can undergo oxidation, changing its oxidation state.
Reduction: The compound can also be reduced, often involving electron transfer reactions.
Substitution: Ligands in the chelated complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of chelated protohaem can lead to the formation of higher oxidation state complexes, while reduction can yield lower oxidation state species.
Scientific Research Applications
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates.
Biology: Plays a crucial role in studying heme proteins and their functions in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in photodynamic therapy.
Industry: Utilized in industrial processes such as wastewater treatment and as a component in specialized coatings and materials.
Mechanism of Action
The mechanism of action of chelated protohaem involves its ability to bind and stabilize metal ions, facilitating various biochemical and chemical processes. The molecular targets include enzymes and proteins that require metal cofactors for their activity. iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride can modulate the activity of these targets by altering the availability and reactivity of the metal ions.
Comparison with Similar Compounds
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Chelated chlorophyll: Similar in structure but contains magnesium instead of iron.
Chelated cytochromes: Involved in electron transport but differ in their specific metal centers and ligands.
Chelated metalloporphyrins: A broader category that includes various metal-porphyrin complexes with different metals and ligands.
This compound stands out due to its specific role in biological systems and its unique reactivity and stability.
Properties
CAS No. |
72177-42-5 |
|---|---|
Molecular Formula |
C41H43ClFeN7O3 |
Molecular Weight |
773.1 g/mol |
IUPAC Name |
iron(3+);methyl 3-[7,12-bis(ethenyl)-18-[3-(3-imidazol-1-ylpropylamino)-3-oxopropyl]-3,8,13,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;chloride |
InChI |
InChI=1S/C41H44N7O3.ClH.Fe/c1-8-28-24(3)32-19-33-26(5)30(11-13-40(49)43-15-10-17-48-18-16-42-23-48)38(46-33)22-39-31(12-14-41(50)51-7)27(6)35(47-39)21-37-29(9-2)25(4)34(45-37)20-36(28)44-32;;/h8-9,16,18-23H,1-2,10-15,17H2,3-7H3,(H2-,43,44,45,46,47,49);1H;/q-1;;+3/p-2 |
InChI Key |
FLTBGCYMJSHEGY-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)NCCCN6C=CN=C6.[Cl-].[Fe+3] |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)OC)CCC(=O)NCCCN6C=CN=C6.[Cl-].[Fe+3] |
Synonyms |
chelated protohaem chelated protohaemin protohemin mono-3-(imidazol-1-yl)propylamide monomethyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-1H-4,7-methano[1,2]diazeto[3',4':4,5]benzo[1,2-d][1,2,3]triazole](/img/structure/B1206383.png)













